5-Fluoro-alpha-methyltryptamine is a synthetic compound belonging to the tryptamine family, characterized by a fluorine atom at the fifth position of the indole ring and a methyl group at the alpha carbon. This compound is known for its potential stimulant, entactogen, and psychedelic properties. Its molecular formula is with a molecular weight of approximately 202.24 g/mol. The compound is recognized for its interactions with neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine.
5-Fluoro-alpha-methyltryptamine is classified as a substituted tryptamine, which are compounds that share structural similarities with the neurotransmitter serotonin. Its classification places it within a broader category of psychoactive substances that can influence mood, perception, and cognition. The compound is often studied in the context of its pharmacological effects and potential therapeutic applications.
The synthesis of 5-Fluoro-alpha-methyltryptamine typically involves several key steps:
These reactions are generally conducted under inert atmospheres using strong bases like sodium hydride and solvents such as dimethylformamide to prevent oxidation. Industrial production methods follow similar routes but are optimized for higher yields and purities through controlled reaction conditions and purification techniques like recrystallization and chromatography .
The molecular structure of 5-Fluoro-alpha-methyltryptamine features an indole ring with a fluorine substituent at the 5-position and a methyl group attached to the nitrogen atom at the alpha position. The structural formula can be represented as follows:
The three-dimensional conformation of this compound influences its biological activity, particularly its interaction with neurotransmitter receptors.
5-Fluoro-alpha-methyltryptamine participates in various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions employed .
5-Fluoro-alpha-methyltryptamine acts primarily as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, 5-Fluoro-alpha-methyltryptamine increases the concentration of these neurotransmitters in the synaptic cleft, which can enhance mood and cognitive functions.
Research indicates that subtle modifications in its structure can significantly impact its selectivity toward MAO enzymes, suggesting that its pharmacological profile may be fine-tuned through chemical alterations .
The physical properties of 5-Fluoro-alpha-methyltryptamine are crucial for its handling in laboratory settings and its formulation for potential therapeutic uses .
5-Fluoro-alpha-methyltryptamine has several applications in scientific research:
Systematic Nomenclature and Molecular Properties5-Fluoro-alpha-methyltryptamine is systematically named 1-(5-fluoro-1H-indol-3-yl)propan-2-amine, reflecting its core indole structure modified at the 3-position with a 2-aminopropyl chain bearing an alpha-methyl group. The addition of a fluorine atom at the 5-position of the indole ring differentiates it from its parent compound α-methyltryptamine (αMT). Its molecular formula is C₁₁H₁₃FN₂, with an average molecular mass of 192.237 g/mol and a monoisotopic mass of 192.106277 Da [1] [3] [6]. The compound exists as a racemate due to the chiral center at the alpha carbon, with no stereochemistry specified in common literature [7].
Structural Characteristics and AnaloguesThe molecular structure integrates three critical modifications that define its pharmacological behavior:
Key analogues include 5-fluoro-N,N-dimethyltryptamine (5-Fluoro-DMT), 5-fluoro-alpha-ethyltryptamine (5-Fluoro-AET), 6-fluoro-AMT (positional isomer), and BK-5F-NM-AMT (β-keto N-methyl derivative). BK-5F-NM-AMT is particularly notable for lacking serotonergic receptor activity and MAO inhibition while retaining monoamine releasing properties [1] [4] [6].
Table 1: Core Chemical Identifiers of 5-Fluoro-alpha-methyltryptamine
Property | Value | Source |
---|---|---|
IUPAC Name | 1-(5-fluoro-1H-indol-3-yl)propan-2-amine | [1] [6] |
CAS Registry Number | 712-08-3 | [1] [3] |
Molecular Formula | C₁₁H₁₃FN₂ | [1] [7] |
Average Molecular Weight | 192.237 g/mol | [3] [6] |
Synonyms | 5F-AMT, PAL-544, PAL-212, 5-Fluoro-αMT | [1] [4] |
Canonical SMILES | CC(CC₁=CNC₂=C₁C=C(C=C₂)F)N | [6] [7] |
InChI Key | CTGFDWBZMCPVED-UHFFFAOYSA-N | [3] [6] |
Initial Synthesis and Preclinical Characterization5F-AMT was first synthesized and documented in 1963 by researchers Asher Kalir and Stephen Szara, who explored halogenated tryptamines for their potential psychotropic properties [1] [4] [10]. Early rodent studies noted its ability to reverse reserpine-induced behavioral depression, suggesting stimulant or antidepressant-like effects mediated through monoaminergic pathways. By 1984, preliminary human trials referenced by McKenna and Towers confirmed its psychoactivity at 25 mg orally, though detailed effect profiles were not published [1] [4].
Key Pharmacological Discoveries
Therapeutic ExplorationA significant shift occurred in 2014 when Banks et al. evaluated 5F-AMT as a candidate for cocaine dependence therapy. In primate models, it partially substituted for cocaine while lacking reinforcing effects in intracranial self-stimulation (ICSS) paradigms—suggesting low abuse liability relative to its stimulant properties [1] [4].
Table 2: Historical Timeline of Key Research Milestones
Year | Development | Significance |
---|---|---|
1963 | First synthesis by Kalir & Szara | Initial characterization of antidepressant effects in rodents |
1984 | Confirmation of human psychoactivity (McKenna & Towers) | Established threshold dose (25 mg oral) |
1998 | Identification of 5-HT₂ₐ agonism and HTR induction (Chairungsrilerd et al.) | Linked receptor mechanism to behavioral psychedelic proxy |
2014 | Characterization as SNDRA and evaluation for cocaine dependence (Banks et al.) | Proposed therapeutic repositioning; quantified monoamine release potency |
Structural and Functional Relationships5F-AMT belongs to the α-alkyltryptamine family, characterized by alkyl substitution (methyl or ethyl) at the alpha carbon of the ethylamine side chain. This group includes:
The 5-fluoro substitution places 5F-AMT among halogenated tryptamines like 5-chloro-αMT (PAL-542) and 7-chloro-AMT. Fluorination generally enhances metabolic stability, receptor affinity, and blood-brain barrier penetration compared to non-halogenated analogues [1] [4].
Pharmacological Differentiation5F-AMT exhibits a triple mechanism rare among tryptamines: potent SNDRA activity, strong 5-HT₂ₐ agonism, and MAO-A inhibition. This contrasts with:
Metabolically, α-alkyltryptamines undergo hydroxylation (primarily at 6-/7-positions), glucuronidation, sulfation, and N-acetylation based on αMT studies . The 5-fluoro group likely redirects metabolism toward side-chain oxidation or indole 6/7-hydroxylation, though human metabolite studies are lacking.
Table 3: Pharmacological Comparison of Key α-Alkyltryptamines
Compound | SERT Release EC₅₀ (nM) | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | 5-HT₂ₐ EC₅₀ (nM) | MAO-A IC₅₀ (nM) |
---|---|---|---|---|---|
5-Fluoro-αMT | 14–19 | 32–37 | 78–126 | 8.47 | 180–450 |
αMT (AMT) | 22–68 | 79–112 | 79–180 | 23 | 380 |
αET (AET) | 23 | 232 | 640 | >10,000 | Not reported |
5-MeO-αMT | 460 | 8,900 | 1,500 | 2.0–8.4 | Not reported |
N,N-DMT | 114 | >10,000 | >10,000 | 38 | Not significant |
Data compiled from [1] [2] [4]. SERT: Serotonin Transporter; DAT: Dopamine Transporter; NET: Norepinephrine Transporter.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7